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Compound of Interest

Compound Name:
5-Fluoro-4-hydrazinyl-2-

methoxypyrimidine

Cat. No.: B062747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Due to the limited

availability of experimentally derived spectra for this specific molecule in public databases, this

document combines known data with predicted and comparative spectral information based on

analogous pyrimidine derivatives. The guide is intended to support research, development, and

quality control activities where this compound is of interest.

Chemical Structure and Properties
IUPAC Name: (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine

Molecular Formula: C₅H₇FN₄O

Molecular Weight: 158.13 g/mol [1]

CAS Number: 166524-64-7[1]

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 5-Fluoro-4-
hydrazinyl-2-methoxypyrimidine.
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Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. The primary

fragmentation likely involves the loss of the hydrazinyl group.

Technique Parameter Value Reference

GC-MS Molecular Ion (M⁺) m/z 158 [1]

Major Fragment m/z 113 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is

not widely published. The following tables provide predicted chemical shifts based on the

analysis of similar pyrimidine structures. These values are intended as a guide for spectral

interpretation.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)

Proton Assignment
Predicted Chemical

Shift (δ) range (ppm)
Multiplicity Notes

C₆-H 7.5 - 8.0 Doublet (d) Coupling to ¹⁹F.

-OCH₃ 3.8 - 4.2 Singlet (s)

-NH-NH₂ 4.0 - 6.0 Broad Singlet (br s)
Exchangeable with

D₂O.

-NH-NH₂ 7.0 - 9.0 Broad Singlet (br s)
Exchangeable with

D₂O.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in ppm, relative to TMS)
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Carbon Assignment
Predicted Chemical Shift (δ)

range (ppm)
Notes

C₂ 158 - 162

C₄ 155 - 160

C₅ 135 - 145 Doublet due to C-F coupling.

C₆ 140 - 150 Doublet due to C-F coupling.

-OCH₃ 55 - 60

¹⁹F NMR (Fluorine NMR) - Predicted Chemical Shift (in ppm)

Fluorine Assignment
Predicted Chemical Shift (δ)

range (ppm)
Notes

C₅-F -120 to -150 Relative to CFCl₃.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Functional Group Vibrational Mode
Predicted Wavenumber

(cm⁻¹) range

N-H (Hydrazine) Stretching 3200 - 3400 (broad)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic, -OCH₃) Stretching 2850 - 2960

C=N (Pyrimidine ring) Stretching 1550 - 1650

C=C (Pyrimidine ring) Stretching 1450 - 1600

C-F Stretching 1000 - 1400

C-O (Methoxy) Stretching 1000 - 1300
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of purified 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to an NMR tube, filtering if any particulate matter is present.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR Acquisition:
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Spectrometer: Operating at the appropriate frequency for fluorine nuclei.

Pulse Program: Standard single-pulse experiment, proton-decoupled.

Reference: CFCl₃ (external or internal standard).

IR Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as

methanol or acetonitrile.

Chromatographic Conditions (Gas Chromatography):

Column: A suitable capillary column, such as a DB-5ms.
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Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometry Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range:m/z 40-400.

Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel chemical entity like 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.
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Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-4-hydrazinyl-2-
methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062747#spectroscopic-data-nmr-ir-ms-for-5-fluoro-4-
hydrazinyl-2-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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